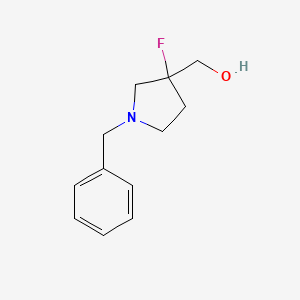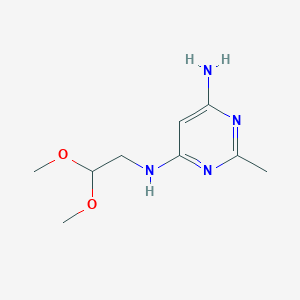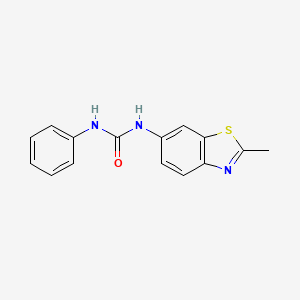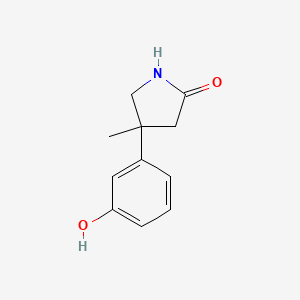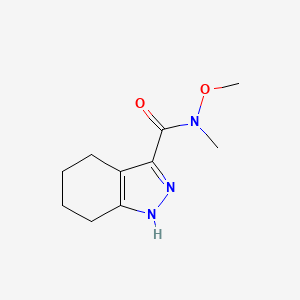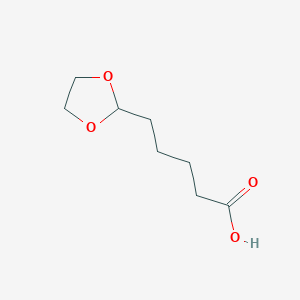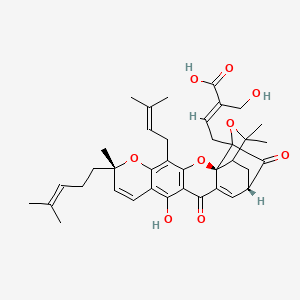
30-Hydroxygambogic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
30-Hydroxygambogic acid is a naturally occurring polyprenylated xanthone derived from the resin of Garcinia hanburyi. This compound is known for its significant biological activities, including cytotoxicity against various cancer cell lines . It is a derivative of gambogic acid, which has been extensively studied for its pharmacological properties .
Métodos De Preparación
The preparation of 30-Hydroxygambogic acid involves the isolation of the compound from the resin of Garcinia hanburyi. The resin is typically extracted using organic solvents such as chloroform or dichloromethane . The compound can then be purified using preparative high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
30-Hydroxygambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more oxidized xanthone derivatives .
Aplicaciones Científicas De Investigación
30-Hydroxygambogic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of polyprenylated xanthones . In biology and medicine, it has shown significant cytotoxicity against various cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, it has been studied for its anti-inflammatory and antioxidant properties . In industry, this compound is used in the development of pharmaceuticals and as a natural pigment .
Mecanismo De Acción
The mechanism of action of 30-Hydroxygambogic acid involves multiple molecular targets and pathways. It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . It also causes cell cycle arrest at the G0/G1 phase, inhibiting cell proliferation . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines . Additionally, this compound has been shown to inhibit angiogenesis, further contributing to its anticancer properties .
Comparación Con Compuestos Similares
30-Hydroxygambogic acid is similar to other polyprenylated xanthones such as gambogic acid, morellic acid, and desoxymorellin . it is unique due to the presence of a hydroxyl group at the 30th position, which enhances its cytotoxicity and biological activity . Compared to gambogic acid, this compound has shown improved activity against certain cancer cell lines . Other similar compounds include 30-Hydroxyepigambogic acid and R-30-Hydroxygambogic acid, which are epimers of this compound and exhibit different biological activities .
Propiedades
Fórmula molecular |
C38H44O9 |
|---|---|
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
(E)-2-(hydroxymethyl)-4-[(2S,8S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]but-2-enoic acid |
InChI |
InChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12+/t23-,27?,36+,37?,38-/m1/s1 |
Clave InChI |
MNNVIONVHRRQPF-CCXRYARJSA-N |
SMILES isomérico |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45C6C[C@@H](C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\CO)/C(=O)O)O)C)C |
SMILES canónico |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



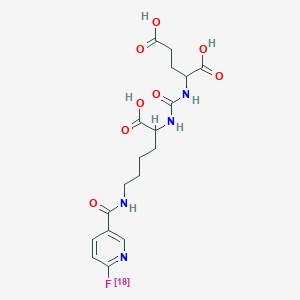
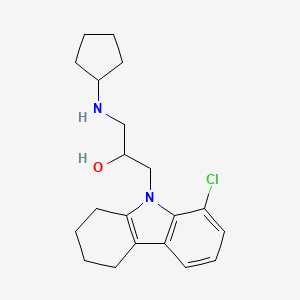
![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
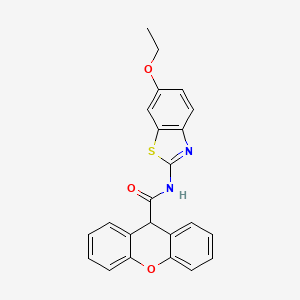
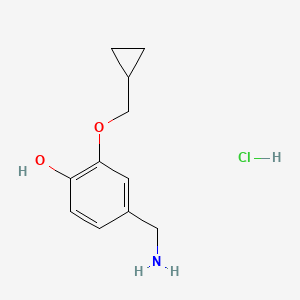
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
